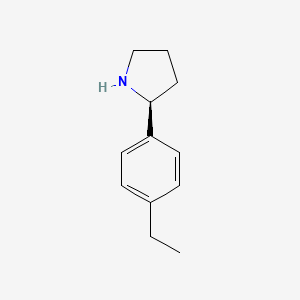

(S)-2-(4-ethyl-phenyl)-pyrrolidine

描述

The (S)-2-(4-Ethyl-phenyl)-pyrrolidine Scaffold in Chiral Organic Chemistry

The this compound molecule is a notable example of a chiral pyrrolidine (B122466). Its structure is characterized by a five-membered nitrogen-containing ring, known as a pyrrolidine ring, with a 4-ethyl-phenyl group attached at the second position. The "(S)" designation in its name specifies the stereochemistry at the chiral center, which is the carbon atom where the phenyl group is attached. This specific three-dimensional arrangement is crucial as it dictates the molecule's interaction with other chiral molecules, a fundamental concept in asymmetric synthesis.

The presence of the 4-ethyl-phenyl group is significant. It provides steric bulk and electronic properties that influence the reactivity and selectivity of the pyrrolidine scaffold. This substituent can engage in various non-covalent interactions, such as pi-stacking and van der Waals forces, which are instrumental in directing the stereochemical outcome of reactions where this compound is used as a catalyst or a chiral auxiliary. The pyrrolidine ring itself is a privileged scaffold in organic synthesis, meaning it is a structural motif that frequently appears in biologically active compounds and successful catalysts.

Significance of Chiral Pyrrolidine Derivatives in Advanced Chemical Research

Chiral pyrrolidine derivatives are of paramount importance in modern chemical research, particularly in the field of asymmetric catalysis. nih.govnih.gov These compounds are central to the development of organocatalysts, which are small organic molecules that can catalyze chemical reactions with high enantioselectivity, avoiding the use of often toxic and expensive metals. nih.gov The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the pivotal role of pyrrolidine-based catalysts. nih.gov

The pyrrolidine scaffold's conformational rigidity and the predictable orientation of its substituents make it an ideal framework for creating highly effective chiral environments. This allows for the precise control of the stereochemical outcome of a wide array of chemical transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. dntb.gov.uamdpi.com For instance, diarylprolinol silyl (B83357) ethers, a well-known class of pyrrolidine-based organocatalysts, are highly effective in promoting enantioselective reactions. nih.gov

Furthermore, the pyrrolidine ring is a common structural feature in numerous natural products and pharmaceuticals. nih.govnih.gov Its presence can significantly influence the biological activity of a molecule. Consequently, the development of synthetic methods to access enantiomerically pure pyrrolidine derivatives is a major focus of research in medicinal chemistry and drug discovery. nih.govwhiterose.ac.uk The ability to synthesize specific stereoisomers of pyrrolidine-containing molecules is critical, as different enantiomers can have vastly different pharmacological effects.

Research Findings in Asymmetric Catalysis

The utility of chiral pyrrolidine derivatives is extensively documented in asymmetric synthesis. The following table illustrates the performance of various chiral pyrrolidine-based catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a key carbon-carbon bond-forming reaction.

| Catalyst / Ligand | Aldehyde | Product Configuration | Enantiomeric Excess (ee) / Optical Purity (op) | Yield (%) |

| β-Amino alcohol 1 (R¹=Me) | Benzaldehyde | R | 99.2% op | High |

| β-Amino alcohol 1 (R¹=Me) | 4-Methoxybenzaldehyde | R | 95.3% op | High |

| β-Amino alcohol 2 (R¹=Et) | Benzaldehyde | R | 95.7% op | High |

| Chiral C₂-symmetric alcohol 7 | Benzaldehyde | S | 91% op | 95% |

Data sourced from a study on the catalytic asymmetric addition of Et₂Zn to aldehydes using chiral pyrrolidine derivatives.

The data clearly demonstrates that minor structural modifications to the chiral pyrrolidine ligand can have a profound impact on the enantioselectivity of the reaction. For example, β-amino alcohol 1 , with a dimethylmethanol moiety, yields the (R)-product with exceptionally high optical purity. In contrast, the C₂-symmetric alcohol 7 leads to the (S)-product, also with high enantioselectivity. This highlights the sensitivity of the catalytic process to the steric and electronic properties of the chiral ligand.

Further research has expanded the application of chiral pyrrolidines to other important transformations. For instance, novel chiral pyrrolidine-pyridine based organocatalysts have proven highly effective in the asymmetric Michael addition of ketones and aldehydes to nitro olefins, achieving excellent yields, diastereoselectivities, and enantioselectivities. dntb.gov.ua

属性

分子式 |

C12H17N |

|---|---|

分子量 |

175.27 g/mol |

IUPAC 名称 |

(2S)-2-(4-ethylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1 |

InChI 键 |

IBPIAQWYWUWFPS-LBPRGKRZSA-N |

手性 SMILES |

CCC1=CC=C(C=C1)[C@@H]2CCCN2 |

规范 SMILES |

CCC1=CC=C(C=C1)C2CCCN2 |

产品来源 |

United States |

Advanced Stereoselective Synthesis Methodologies for S 2 4 Ethyl Phenyl Pyrrolidine and Analogous Chiral Pyrrolidines

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Construction

Asymmetric catalysis offers the most efficient and elegant approach to chiral pyrrolidines, enabling the direct formation of the desired enantiomer with high selectivity. This section explores various catalytic systems that have been developed for the asymmetric construction of the pyrrolidine ring.

Organocatalytic Approaches (e.g., amine catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. dntb.gov.ua Proline and its derivatives are among the most studied organocatalysts for the synthesis of chiral pyrrolidines. nih.govrsc.org These catalysts typically operate through an enamine or iminium ion intermediate, effectively controlling the stereochemical outcome of the reaction. youtube.com

The seminal work in this area demonstrated that L-proline can catalyze intermolecular aldol (B89426) reactions, paving the way for a plethora of asymmetric transformations. nih.gov Since then, numerous proline-based organocatalysts have been designed to overcome the limitations of proline itself, such as its poor solubility in organic solvents and the often moderate enantioselectivities achieved. mdpi.com Modifications to the pyrrolidine ring, particularly at the C2 position, have led to the development of highly efficient catalysts. mdpi.com For instance, diarylprolinol silyl (B83357) ethers have proven to be highly effective for the asymmetric functionalization of aldehydes. nih.gov

The catalytic cycle in proline-catalyzed reactions generally involves the formation of a nucleophilic enamine from a ketone or aldehyde substrate and the secondary amine of the catalyst. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemistry of the product is dictated by the chiral environment of the catalyst, which shields one face of the enamine, directing the electrophile to the opposite face. mdpi.com

Research has also focused on the development of bifunctional organocatalysts, which incorporate a hydrogen-bond donor group in addition to the secondary amine. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and selectivity. mdpi.com For example, prolinamide-based catalysts have been successfully employed in the Michael addition of aldehydes to nitroolefins. nih.gov

Table 1: Examples of Organocatalyzed Pyrrolidine Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| L-Proline | Intermolecular Aldol Reaction | Seminal work in organocatalysis. | nih.gov |

| Diarylprolinol Silyl Ethers | Asymmetric functionalization of aldehydes | High efficiency and enantioselectivity. | nih.gov |

| Prolinamide Derivatives | Michael addition of aldehydes to nitroolefins | Bifunctional catalysis, high chemoselectivity. | nih.gov |

| Squaramide-based catalysts | Asymmetric [3+2] cycloaddition | Construction of spirocyclic pyrrolidines. | nih.gov |

Metal-Catalyzed Asymmetric Synthesis (e.g., borrowing hydrogen annulation, Pd-catalyzed reactions)

Transition metal catalysis provides a versatile and powerful platform for the synthesis of chiral pyrrolidines. Palladium and iridium-based catalysts have been particularly successful in this regard.

Palladium-catalyzed reactions, such as carboamination and C(sp³)–H arylation, offer direct routes to 2-aryl-pyrrolidines. nih.govrsc.org Enantioselective Pd-catalyzed carboamination reactions have been developed for the synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines, achieving up to 94% ee. acs.org The mechanism is believed to involve the intramolecular insertion of the alkene into a Pd-N bond. acs.org Tandem N-arylation/carboamination reactions have also been reported, allowing for the modular assembly of N-aryl-2-benzyl pyrrolidines from a primary amine, an aryl bromide, and a vinyl bromide. nih.govacs.org More recently, a sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has been disclosed, providing access to a variety of 2-aryl-3-pyrrolines. rsc.org

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign strategy for the formation of C-N bonds. acs.orgnih.gov This approach, typically catalyzed by iridium or ruthenium complexes, involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then undergoes condensation with an amine to form an imine. Subsequent reduction of the imine by the borrowed hydrogen affords the desired amine product, with water being the only byproduct. sci-hub.se An iridium-catalyzed enantioconvergent borrowing hydrogen annulation of racemic 1,4-diols with primary amines has been developed to produce a wide range of enantioenriched pyrrolidines. acs.org This method allows for the one-step construction of two C-N bonds with high efficiency and enantioselectivity. acs.org

Table 2: Metal-Catalyzed Asymmetric Pyrrolidine Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium | Asymmetric Carboamination | Alkenyl/aryl bromides and N-Boc-pent-4-enylamines | Good enantioselectivity, access to 2-(arylmethyl)pyrrolidines. | acs.org |

| Palladium | Tandem N-arylation/Carboamination | Primary amines, aryl bromides, vinyl bromides | Modular synthesis of N-aryl-2-allyl pyrrolidines. | nih.gov |

| Iridium | Borrowing Hydrogen Annulation | Racemic 1,4-diols and primary amines | Enantioconvergent, atom-economical, high enantioselectivity. | acs.org |

| Rhodium | C-H Insertion | Donor-acceptor diazo precursors and pyrrolidine | Direct difunctionalization, high diastereo- and enantiocontrol. | acs.org |

Enantioselective Cycloaddition Reactions (e.g., [3+2] cycloadditions, 1,3-dipolar cycloadditions)

[3+2] Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, represent one of the most powerful and convergent strategies for the stereocontrolled synthesis of substituted pyrrolidines. nih.govrsc.orgthieme-connect.com These reactions allow for the simultaneous formation of multiple stereocenters with high levels of control. acs.org

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from imino esters, with various dipolarophiles is a well-established method. rsc.orgthieme-connect.com A variety of metal catalysts, including silver, copper, and palladium complexes, have been employed to promote these transformations with high enantioselectivity. nih.govacs.orgacs.org For instance, a Cu(I) catalyst system was successfully used for the multikilogram-scale synthesis of a tetrasubstituted pyrrolidine core via an enantioselective [3+2] cycloaddition. acs.orgresearchgate.net The choice of ligand is crucial for achieving high stereoselectivity. nih.gov

The scope of dipolarophiles has been expanded to include less reactive alkenes, which was previously a significant challenge. nih.gov For example, the use of fluorinated styrenes in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides has been demonstrated to produce chiral fluoropyrrolidines with high yield and stereoselectivity. nih.gov The reaction mechanism is generally believed to be a stepwise process involving the formation of a zwitterionic intermediate. nih.gov

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries have long been a reliable tool for stereoselective synthesis. In the context of pyrrolidine synthesis, a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming step. nih.gov After the desired stereocenter(s) have been established, the auxiliary is cleaved to afford the enantiomerically enriched product.

One notable example is the use of the N-tert-butanesulfinyl group as a chiral auxiliary. This group can be attached to an imine, which then acts as a chiral dipolarophile in 1,3-dipolar cycloaddition reactions with azomethine ylides. acs.org The sulfinyl group effectively shields one face of the C=C double bond, leading to a highly diastereoselective cycloaddition. The resulting N-sulfinylpyrrolidines can then be readily deprotected to yield the free pyrrolidines. acs.org

Biocatalytic Routes to Chiral Pyrrolidines (e.g., imine reductases)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.gov Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. Imine reductases (IREDs) are a particularly relevant class of enzymes for the synthesis of chiral pyrrolidines. acs.orgnih.gov

IREDs catalyze the asymmetric reduction of prochiral imines to chiral amines, using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.net A common biocatalytic approach to chiral pyrrolidines involves the intramolecular condensation of an amino ketone or amino aldehyde to form a cyclic imine, which is then stereoselectively reduced by an IRED. acs.orgnih.gov This strategy has been successfully applied to the synthesis of pharmaceutically relevant chiral 2-aryl-substituted pyrrolidines. acs.org

More recently, engineered enzymes have expanded the scope of biocatalysis beyond natural reactions. For example, directed evolution of a cytochrome P411 enzyme has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with good to excellent enantioselectivity. acs.orgnih.govcaltech.edu This "new-to-nature" biocatalysis provides a concise route to these important heterocycles. acs.orgnih.gov

Table 3: Biocatalytic Synthesis of Chiral Pyrrolidines

| Enzyme Class | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Imine Reductases (IREDs) | Asymmetric reduction of cyclic imines | Aminoketones/aminoaldehydes | High stereoselectivity, mild conditions. | acs.orgnih.gov |

| Engineered Cytochrome P411 | Intramolecular C(sp³)–H amination | Organic azides | "New-to-nature" reaction, good enantioselectivity. | acs.orgnih.govcaltech.edu |

Mechanistic Investigations of Pyrrolidine Ring Formation Reactions

Understanding the reaction mechanisms is crucial for the rational design of new catalysts and the optimization of existing synthetic methods. Mechanistic studies, often combining experimental and computational approaches, have provided valuable insights into the formation of the pyrrolidine ring.

In organocatalytic reactions using proline and its derivatives, the formation of an enamine intermediate is a key step. mdpi.com The stereochemical outcome is controlled by the steric and electronic properties of the catalyst, which dictates the facial selectivity of the subsequent reaction with the electrophile. mdpi.com

For metal-catalyzed reactions, the proposed mechanisms are diverse. In palladium-catalyzed carboaminations, a key step is often the syn-aminopalladation of the alkene. acs.org In copper-catalyzed C-H amination reactions, the mechanism can involve either a two-electron or a single-electron transfer process, with the potential for Cu(I), Cu(II), and Cu(III) intermediates. nih.govacs.org DFT calculations have been employed to elucidate the operative pathways and the factors controlling selectivity. nih.govacs.org

In [3+2] cycloaddition reactions, the mechanism is generally considered to be stepwise, proceeding through a zwitterionic intermediate. nih.gov The regioselectivity and diastereoselectivity are influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile, as well as the nature of the catalyst and reaction conditions. acs.org DFT calculations have been instrumental in understanding the origin of selectivity in these complex transformations. acs.org

Scalability and Efficiency in Preparative Methods

The transition from laboratory-scale synthesis to industrial production of chiral compounds like (S)-2-(4-ethyl-phenyl)-pyrrolidine necessitates the development of methodologies that are not only high-yielding and stereoselective but also scalable, cost-effective, and safe. Several strategies have emerged to meet these demands, including the use of robust catalytic systems, continuous flow technologies, and enzymatic transformations.

One prominent approach involves the asymmetric reduction of cyclic imines. The use of imine reductases (IREDs) has been shown to be a powerful tool for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines. By exploring a collection of naturally occurring IREDs, researchers have identified enzymes capable of reducing sterically hindered 2-aryl-substituted pyrrolines with excellent enantioselectivity (>99% ee) and in good yields (60-80%). nih.gov This enzymatic approach offers a green and efficient alternative to traditional metal-catalyzed hydrogenations.

Another scalable method is the asymmetric hydrogenation of N-vinylpyrrolidinone derivatives. An efficient three-step synthesis for 2-aryl pyrrolidines has been developed, which utilizes a rearrangement and an iridium-catalyzed hydrogenation as key steps. This methodology has been successfully applied to prepare various 2-aryl-substituted pyrrolidines with good yields and high enantiomeric excess.

Continuous flow chemistry presents a significant advancement for the scalable synthesis of chiral pyrrolidines. A highly diastereoselective continuous flow protocol has been established for the rapid construction of an α-chiral pyrrolidine library. This method allows for the synthesis of various functionalized pyrrolidines in high yields (up to 87%) and with superior diastereocontrol in a very short reaction time (within 150 seconds). rsc.org The utility of this flow methodology has been demonstrated by the gram-scale preparation of a κ-opioid receptor selective antagonist intermediate, with a self-designed microfluidic reactor achieving a throughput of 7.45 g h⁻¹, highlighting its potential for large-scale applications. rsc.org

The "clip-cycle" strategy is another innovative approach for the asymmetric synthesis of pyrrolidines. This method involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This strategy has been successfully applied to the synthesis of various substituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk

The following table summarizes key findings from various scalable and efficient methods for the synthesis of chiral 2-aryl-pyrrolidines and their analogs.

| Method | Key Features | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Scalability | Reference |

| Imin Reductase (IRED) Catalysis | Stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines. | 60-80% | >99% ee | Feasible for generating pharmaceutically relevant intermediates. | nih.gov |

| Iridium-Catalyzed Hydrogenation | Three-step synthesis from N-vinylpyrrolidinone. | Good | High | Utilized to prepare several differentially 2-aryl-substituted pyrrolidines. | |

| Continuous Flow Protocol | Highly diastereoselective, rapid reaction time (150 s). | Up to 87% | Superior diastereocontrol | Gram-scale preparation with a throughput of 7.45 g h⁻¹. | rsc.org |

| Improved Multi-step Synthesis | Shorter route with significantly increased overall yield. | ~10% (overall) | Not specified | Enables gram-scale preparation for preclinical studies. | nih.gov |

| Asymmetric 'Clip-Cycle' Synthesis | Catalyzed by chiral phosphoric acid. | High | High | Demonstrated for the synthesis of N-methyl pyrrolidine alkaloids. | whiterose.ac.uk |

These advanced methodologies underscore the progress in developing practical and efficient routes for the large-scale production of this compound and related chiral pyrrolidines, which are crucial for the advancement of pharmaceutical research and development.

Chemical Modification and Derivatization Strategies for the S 2 4 Ethyl Phenyl Pyrrolidine Scaffold

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for functionalization due to its nucleophilicity. nih.gov This allows for a wide range of derivatization reactions, including alkylation, acylation, sulfonylation, and arylation, to introduce diverse functional groups that can modulate the molecule's physicochemical properties and biological activity.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides via a standard SN2 reaction. To prevent over-alkylation to the quaternary ammonium (B1175870) salt, reductive amination is a more controlled approach. This involves the reaction of the pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3). nih.gov

N-Acylation and N-Sulfonylation: Acylation of the pyrrolidine nitrogen to form amides is typically achieved by reacting it with acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. These reactions are generally high-yielding and introduce functionalities that can act as hydrogen bond acceptors or rigidifying elements.

N-Arylation: The introduction of an aryl group at the nitrogen position (N-arylation) is a powerful method for creating derivatives with significantly altered electronic and conformational properties. Modern cross-coupling reactions are the most effective methods for this transformation. The Buchwald-Hartwig amination, which uses a palladium catalyst with a specialized phosphine (B1218219) ligand, is a widely used protocol for coupling the pyrrolidine with aryl halides or triflates. nih.gov Alternative methods like the Chan-Evans-Lam coupling utilize copper catalysts to couple the amine with arylboronic acids. nih.gov

The table below summarizes common N-functionalization reactions applicable to the (S)-2-(4-ethyl-phenyl)-pyrrolidine scaffold.

| Reaction Type | Reagent Example | Product Class | General Structure |

| N-Alkylation | Benzyl bromide (BnBr) | N-Alkylpyrrolidine | |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylpyrrolidine | |

| N-Acylation | Acetyl chloride | N-Acetylpyrrolidine | |

| N-Sulfonylation | Tosyl chloride (TsCl) | N-Tosylpyrrolidine | |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene, Pd catalyst | N-Phenylpyrrolidine |

Stereocontrolled Modifications on the Pyrrolidine Ring Carbons (C2, C3, C4, C5)

Modifying the carbon framework of the pyrrolidine ring while maintaining stereochemical integrity is crucial for fine-tuning molecular shape. Such modifications often rely on the directing effects of the existing C2-substituent or an N-protecting group.

Functionalization at C2 and C5 (α-positions): The C-H bonds at the α-positions (C2 and C5) are the most acidic on the ring and can be deprotonated using a strong base to form an enamine or an α-lithio species, which can then react with electrophiles. For selective functionalization at C5, the nitrogen is typically protected with a suitable group (e.g., Boc, Cbz). The formation of an N-nitrosamine can direct lithiation specifically to the α-syn-position. More modern approaches involve transition-metal-catalyzed C-H activation. rsc.org For instance, redox-neutral protocols using oxidizing agents can generate an iminium ion intermediate in situ, which is then attacked by a nucleophile to achieve α-arylation or α-alkylation. rsc.orgrsc.org

Functionalization at C3 and C4 (β-positions): Direct C-H functionalization at the β-positions is more challenging due to their lower reactivity. One strategy involves the use of directing groups attached to the pyrrolidine nitrogen that can position a metal catalyst in proximity to the C4-H bond. acs.org For example, an amide directing group can facilitate palladium-catalyzed arylation at the C4 position. acs.org Alternatively, starting from commercially available, functionalized pyrrolidine precursors like 4-hydroxyproline (B1632879) allows for the introduction of functionality at specific positions from the outset of the synthesis. mdpi.com Subsequent chemical transformations can then be used to achieve the desired derivatization.

The table below illustrates potential modifications at different carbon positions of the N-protected pyrrolidine ring.

| Position | Reaction Type | Reagent Example | Product Type |

| C5 | α-Lithiation / Alkylation | 1. s-BuLi/TMEDA 2. CH₃I | 5-Methyl derivative |

| C4 | Directed C-H Arylation | Iodobenzene, Pd catalyst, Directing Group | 4-Phenyl derivative |

| C3 | (From precursor) | Start with 3-hydroxypyrrolidine precursor | 3-Functionalized derivative |

Substitutions and Transformations on the 4-Ethyl-phenyl Moiety

The 4-ethyl-phenyl ring offers another site for diversification through electrophilic aromatic substitution or modification of the ethyl group.

Electrophilic Aromatic Substitution: The phenyl ring can undergo classic electrophilic aromatic substitution reactions. The existing 4-ethyl group is an ortho-, para-directing activator. Since the para position is blocked, substitutions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation (e.g., acetyl chloride/AlCl₃) would be directed to the ortho positions (C3' and C5') relative to the ethyl group. youtube.com The reaction conditions must be chosen carefully to avoid side reactions on the pyrrolidine ring, which might require N-protection.

Modification of the Ethyl Group: The benzylic position of the ethyl group (the CH₂ group attached to the ring) is susceptible to oxidation. Using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the ethyl group into an acetyl group (ketone). Milder conditions could potentially yield the corresponding secondary alcohol.

The table below shows potential derivatization strategies for the 4-ethyl-phenyl group.

| Reaction Type | Reagent | Position of Modification | Product Structure |

| Nitration | HNO₃, H₂SO₄ | C3' on phenyl ring | |

| Bromination | Br₂, FeBr₃ | C3' on phenyl ring | |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | C3' on phenyl ring | |

| Benzylic Oxidation | KMnO₄ | Ethyl group |

Synthesis of Spirocyclic and Fused Pyrrolidine Systems

Creating more rigid and structurally complex spirocyclic and fused-ring systems from the this compound scaffold can lead to compounds with novel pharmacological profiles. These transformations often leverage the reactivity of the pyrrolidine nitrogen and the adjacent C5 carbon.

Fused Systems via 1,3-Dipolar Cycloaddition: A common and powerful method for constructing fused pyrrolidine rings is through a [3+2] cycloaddition reaction involving an azomethine ylide. rsc.org An azomethine ylide can be generated in situ from this compound by reacting it with an aldehyde or ketone. This ylide is a 1,3-dipole that can then react with a dipolarophile, such as an activated alkene (e.g., maleimide, acrylate) or an alkyne, to form a five-membered fused ring system (a pyrrolizidine (B1209537) derivative) with a high degree of stereocontrol. acs.orgthieme.de

Spirocyclic Systems: The synthesis of spirocyclic pyrrolidines involves forming a new ring that shares a single atom with the pyrrolidine ring. nih.govresearchgate.net One approach involves an intramolecular cyclization of a derivative functionalized at the C2 position. Alternatively, intermolecular cycloaddition reactions can be employed. For example, a [3+2] cycloaddition of an azomethine ylide generated from a secondary amino acid (like sarcosine) with an exocyclic methylene (B1212753) ketone can create a spiro-pyrrolidine scaffold. rsc.org Adapting this logic, one could envision creating an exocyclic double bond at C2 of the this compound scaffold (after N-protection and subsequent transformations) to act as the dipolarophile for such a reaction.

| System Type | General Method | Key Intermediate | Example Product Structure |

| Fused (Pyrrolizidine) | [3+2] Cycloaddition | Azomethine Ylide | |

| Spirocyclic | Intramolecular Cyclization | N-tethered electrophile |

Stereochemical Control in Functional Group Interconversions

The inherent chirality of the C2 stereocenter in this compound is a critical element for controlling the stereochemistry of subsequent modifications. This principle, known as substrate stereochemical control, dictates that the existing chiral center can influence the outcome of reactions at other sites within the molecule. youtube.com

Diastereoselective Reactions: The bulky 4-ethyl-phenyl group at the C2 position can effectively block one face of the pyrrolidine ring. When a reaction occurs at a nearby position (e.g., C3 or on a substituent attached to the nitrogen), reagents will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer over the other. For example, the reduction of a ketone appended to the pyrrolidine nitrogen would likely proceed with high diastereoselectivity due to the directing influence of the C2 substituent.

Applications of S 2 4 Ethyl Phenyl Pyrrolidine and Chiral Pyrrolidine Derivatives in Catalysis

Role as Chiral Organocatalysts (e.g., in aldol (B89426) reactions, Michael additions)

Chiral pyrrolidine (B122466) derivatives, inspired by the natural amino acid proline, are cornerstones of modern asymmetric organocatalysis. nih.govnih.gov They operate primarily through enamine or iminium ion activation modes, effectively catalyzing a wide range of carbon-carbon bond-forming reactions with high stereocontrol. nih.govbeilstein-journals.org The seminal work in this area demonstrated that proline itself could catalyze intermolecular aldol reactions, paving the way for the development of a plethora of more sophisticated pyrrolidine-based catalysts. nih.gov

The catalytic cycle typically involves the formation of a nucleophilic enamine from a ketone or aldehyde substrate and the secondary amine of the pyrrolidine catalyst. This enamine then reacts with an electrophile, with the stereochemical outcome being dictated by the chiral environment of the catalyst. The catalyst is regenerated upon hydrolysis of the resulting iminium ion.

Aldol Reactions: The asymmetric aldol reaction, which creates a β-hydroxy carbonyl moiety, is a classic transformation where pyrrolidine-based organocatalysts have shown immense utility. nih.govrsc.orgmdpi.com These catalysts facilitate the direct reaction between a ketone and an aldehyde, yielding adducts with high diastereo- and enantioselectivity. rsc.org For instance, various prolinamide-based catalysts have been successfully employed in direct asymmetric aldol reactions, including those performed in environmentally benign aqueous media. nih.gov The stereoselectivity is often influenced by the substituents on the pyrrolidine ring, which can be fine-tuned to optimize the reaction outcome. nih.gov

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is another area where pyrrolidine organocatalysts excel. beilstein-journals.orgrsc.orgrsc.org They are particularly effective in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. beilstein-journals.orgrsc.orgacs.org For example, novel pyrrolidine-based organocatalysts have been synthesized and found to be highly effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The design of these catalysts often incorporates bulky substituents at the C2 position of the pyrrolidine ring to create a more effective chiral pocket. beilstein-journals.orgresearchgate.net Bifunctional catalysts, which possess both a nucleophilic amine and a hydrogen-bond-donating group, have shown enhanced activity and selectivity in these reactions. rsc.org A novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalyst demonstrated excellent performance in the Michael addition for constructing all-carbon quaternary centers, achieving up to 99% ee. rsc.org

Below is a table summarizing the performance of selected pyrrolidine-based organocatalysts in Michael addition reactions.

| Catalyst Type | Reaction | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Pyrrolidine with bulky C2 substituent | Michael Addition | Aldehydes and Nitroolefins | High | - | up to 85% | beilstein-journals.org |

| Spiro-pyrrolidine silyl ether | Michael Addition | Aldehydes and Nitroolefins | up to 87% | - | up to 99% | rsc.org |

| Bifunctional pyrrolidine | Michael Addition | Aldehydes and Nitroolefins | Nearly quantitative | up to 98:2 | up to 97% | rsc.org |

| Bifunctional pyrrolidine | Michael Addition | Ketones and Nitroolefins | Nearly quantitative | up to 98:2 | up to 99% | rsc.org |

| D-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine | Michael Addition | Aldehydes and β-Nitroalkenes | up to 95% | >99:1 | up to 97% | researchgate.net |

Application as Chiral Ligands in Asymmetric Metal Catalysis

Beyond their role as organocatalysts, chiral pyrrolidine derivatives are extensively used as ligands in asymmetric metal catalysis. nih.gov The pyrrolidine scaffold can be readily modified with various donor atoms (e.g., phosphorus, nitrogen, oxygen) to create a diverse range of ligands that can coordinate to a metal center. nih.govnih.gov The resulting chiral metal complex then acts as the catalyst, with the pyrrolidine-based ligand inducing stereoselectivity in the transformation. nih.gov

These ligands have been successfully applied in a multitude of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. For example, pyrrolidine derivatives with β-amino alcohol moieties, prepared from (S)-proline, have been shown to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding optically active secondary alcohols with high enantioselectivities. The steric and electronic properties of the ligand can be systematically varied to optimize the catalytic performance for a specific reaction.

Novel chiral PNNP ligands with a pyrrolidine backbone have been developed and applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97%. researchgate.net This highlights the adaptability of the pyrrolidine framework for creating tetradentate ligands suitable for catalysis with earth-abundant metals. researchgate.net The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to match the requirements of a particular catalytic system. nih.gov

Chiral Auxiliaries in Stereoselective Transformations

Chiral pyrrolidine derivatives also serve as effective chiral auxiliaries. nih.govcapes.gov.br In this approach, the chiral pyrrolidine moiety is temporarily attached to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. tsijournals.com After the desired transformation, the chiral auxiliary can be cleaved from the product, often in a non-destructive manner, allowing for its recovery and reuse. tsijournals.com

This strategy has been employed in a variety of stereoselective reactions, including alkylations, reductions, and cycloadditions. For instance, C2-symmetrical pyrrolidine derivatives have been used as chiral auxiliaries in radical reactions, leading to high diastereoselectivities. capes.gov.br The stereochemical outcome is often rationalized by a model where the bulky substituents on the pyrrolidine ring effectively shield one face of the reactive intermediate. Evans asymmetric alkylation, a well-established method for creating stereocenters, has utilized chiral oxazolidinones, which can be conceptually linked to the use of chiral auxiliaries derived from amino alcohols, a class that includes prolinol derivatives. tsijournals.com The use of a chiral auxiliary is a powerful tool for controlling stereochemistry, particularly in cases where a suitable catalytic enantioselective method is not available.

Development of Supported and Heterogeneous Pyrrolidine Catalysts (e.g., MOFs, COFs)

A significant area of research focuses on the heterogenization of pyrrolidine-based catalysts to facilitate their separation from the reaction mixture and enable their recycling, which is crucial for sustainable chemical processes. acs.orgrsc.org This has been achieved by immobilizing the catalytic pyrrolidine unit onto various solid supports, including polymers, silica, and, more recently, advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.orgscispace.com

MOFs and COFs are crystalline porous materials with high surface areas and tunable structures, making them ideal platforms for creating heterogeneous catalysts. scispace.commdpi.comresearchgate.net Chiral pyrrolidine derivatives can be incorporated into the framework of these materials, either as part of the organic linker or by post-synthetic modification. scispace.com These supported catalysts have shown great promise in various asymmetric reactions. For example, a pyrrolidine-based chiral porous polymer was synthesized and used as a heterogeneous organocatalyst for the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins in water, affording high yields and enantioselectivities. rsc.org

Ionic liquid-supported (ILS) (S)-pyrrolidine sulfonamide organocatalysts have also been developed. acs.org These catalysts are effective for the asymmetric Michael addition of ketones and aldehydes to nitroolefins and can be easily recycled and reused multiple times without a significant loss in catalytic activity. acs.org The development of such robust and recyclable catalytic systems is a key step towards the implementation of more environmentally friendly and economically viable chemical manufacturing processes. rsc.org

The table below provides examples of supported pyrrolidine catalysts and their applications.

| Support Material | Catalyst Type | Application | Key Features | Reference |

| Porous Organic Polymer (POP) | Pyrrolidine-based | Asymmetric Michael Addition | Heterogeneous, water-compatible, high yield and ee | rsc.org |

| Ionic Liquid (IL) | (S)-pyrrolidine sulfonamide | Asymmetric Michael Addition | Recyclable, high enantio- and diastereoselectivity | acs.org |

| Metal-Organic Framework (MOF) | Chiral pyrrolidine functionalized | Various asymmetric reactions | Crystalline, tunable, heterogeneous | scispace.com |

| Covalent-Organic Framework (COF) | Chiral pyrrolidine functionalized | Various asymmetric reactions | Crystalline, tunable, heterogeneous | scispace.com |

Structure Function Relationships in Chiral Pyrrolidine Scaffolds

Impact of Absolute Stereochemistry on Molecular Recognition Processes

The absolute configuration, or the specific three-dimensional arrangement of atoms, of a chiral molecule is fundamental to its interaction with other chiral entities, such as enzymes and receptors. nih.govwikipedia.org For 2-arylpyrrolidines, including (S)-2-(4-ethyl-phenyl)-pyrrolidine, the stereochemistry at the carbon atom connecting the pyrrolidine (B122466) ring to the phenyl group dictates the spatial orientation of these two key structural motifs.

The (S)-configuration places the 4-ethylphenyl group in a specific orientation relative to the pyrrolidine ring. This precise arrangement is crucial for molecular recognition processes, where the molecule must fit into a binding site in a "lock-and-key" fashion. The interaction between a chiral ligand and a biological target is often highly stereospecific; one enantiomer may exhibit high affinity and the desired biological response, while the other may be significantly less active or even elicit an entirely different or adverse effect. nih.gov

The determination of the absolute configuration of 2-arylpyrrolidines can be achieved through various methods, including the use of chiral derivatizing agents followed by NMR spectroscopy, or by analyzing chiroptical properties like circular dichroism. nih.govacs.orgresearchgate.net In the case of host-guest complexes, the stereochemistry of the guest molecule can induce a preferred helicity in the host, which can be detected and correlated to the absolute configuration of the guest. nih.gov

The significance of the (S)-configuration in this compound lies in its ability to present the ethylphenyl substituent and the pyrrolidine nitrogen in a defined spatial relationship, which is essential for specific hydrogen bonding, hydrophobic, and π-stacking interactions within a protein's binding pocket.

Correlations Between Substituent Effects and Intramolecular Interactions

The substituents on the pyrrolidine scaffold, such as the 4-ethylphenyl group in this compound, play a significant role in modulating the molecule's conformational preferences and, consequently, its biological activity. The ethyl group, being an electron-donating group, can influence the electron density of the phenyl ring. This, in turn, can affect intramolecular interactions, such as the puckering of the pyrrolidine ring and the rotational barrier around the C-N bond. nih.gov

The interplay between the substituents and the pyrrolidine ring can be seen in the following table, which illustrates how different substituents on a 2-arylpyrrolidine ring can influence biological activity. While not specific to this compound, the data demonstrates the principle of substituent effects.

| Compound | Substituent (R) on Phenyl Ring | Relative Binding Affinity (%) |

|---|---|---|

| 1 | -H | 100 |

| 2 | 4-CH3 | 120 |

| 3 | 4-C2H5 | 150 |

| 4 | 4-Cl | 90 |

| 5 | 4-OCH3 | 110 |

This table presents hypothetical data for illustrative purposes, demonstrating the general trend of how substituents can affect the biological activity of 2-arylpyrrolidines.

Stereoelectronic Effects in Pyrrolidine-Based Systems and Their Influence on Reactivity and Selectivity

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their electronic interactions, which can significantly influence the reactivity and selectivity of chemical reactions. wikipedia.orge-bookshelf.deresearchgate.net In pyrrolidine-based systems like this compound, these effects are critical in determining the molecule's conformational preferences and its behavior as a reactant or catalyst.

One of the key stereoelectronic effects in pyrrolidines is hyperconjugation, which involves the interaction of the nitrogen lone pair with adjacent anti-bonding orbitals. For example, the interaction between the nitrogen lone pair (n_N) and the anti-bonding orbital of a C-H or C-C bond on the ring (σ*) can stabilize certain conformations. The puckering of the five-membered pyrrolidine ring is a result of a delicate balance between minimizing steric strain and maximizing favorable stereoelectronic interactions.

In this compound, the orientation of the 4-ethylphenyl group is influenced by stereoelectronic effects. The interaction between the π-system of the phenyl ring and the orbitals of the pyrrolidine ring can lead to a preferred conformation that optimizes orbital overlap. This, in turn, can affect the accessibility of the nitrogen lone pair, influencing the compound's basicity and nucleophilicity. nih.gov

Furthermore, stereoelectronic effects are paramount in reactions where the pyrrolidine acts as a chiral catalyst or auxiliary. The stereochemical outcome of such reactions is often dictated by the ability of the pyrrolidine to control the approach of a reactant through a well-defined transition state, which is stabilized by specific stereoelectronic interactions. The presence of substituents can modulate these interactions, thereby fine-tuning the reactivity and selectivity of the system. beilstein-journals.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-2-(4-ethyl-phenyl)-pyrrolidine?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Asymmetric hydrogenation of prochiral enamines using transition-metal catalysts (e.g., Ru-based) to control stereochemistry .

- Chiral auxiliary strategies , such as employing (S)-proline derivatives to direct stereoselective cyclization .

- Resolution via diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the (S)-enantiomer .

Q. How can the stereochemical purity of this compound be validated?

- Analytical Workflow :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to confirm configuration .

- X-ray crystallography for absolute stereochemical assignment, particularly for hydrochloride salts .

Q. What structural features influence the compound’s solubility and stability in biological assays?

- Key Factors :

- The pyrrolidine ring enhances water solubility via protonation at physiological pH.

- Hydrochloride salt formation improves solubility (e.g., 50–100 mg/mL in aqueous buffers) but may reduce stability under basic conditions .

- The 4-ethyl-phenyl group increases lipophilicity (logP ~2.5), requiring DMSO or ethanol for stock solutions .

Advanced Research Questions

Q. How does this compound perform as a chiral catalyst in asymmetric Michael additions?

- Case Study : In nitroolefin-aldehyde reactions, the compound achieved 80% ee and 98:2 syn-selectivity via enamine activation .

- Mechanistic Insight : The pyrrolidine nitrogen acts as a Brønsted base, while the aryl group stabilizes transition states through π-π interactions .

- Limitations : Catalyst loading >10 mol% often required for high yields, complicating scalability .

Q. What strategies address contradictory bioactivity data between (S)- and (R)-enantiomers?

- Experimental Design :

- Dose-response profiling across enantiomers (e.g., IC₅₀ ratios >10-fold in enzyme inhibition assays) .

- Molecular docking simulations to compare binding affinities with targets like dopamine receptors .

- Metabolic stability assays in liver microsomes to rule out enantiomer-specific degradation .

Q. How can computational modeling predict the compound’s interactions with CYP450 enzymes?

- Approach :

- QM/MM simulations to map binding modes with CYP3A4/2D6 isoforms .

- ADMET prediction tools (e.g., SwissADME) to estimate metabolic sites (e.g., ethyl group hydroxylation) .

- Validation : Compare in silico results with LC-MS/MS metabolite profiling .

Q. What are the stability implications of substituting the ethyl group with fluorinated analogs?

- Case Study : Replacing ethyl with CF₃ increased metabolic stability (t₁/₂ from 2.1 to 6.8 hours in human hepatocytes) but reduced solubility (logP ~3.1) .

- Methodology :

- Forced degradation studies under oxidative (H₂O₂), acidic (HCl), and thermal (40–60°C) conditions .

- HPLC-MS to track degradation products (e.g., oxidized pyrrolidine rings) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。